molecular formula C18H13N3O2 B12998097 2-[4-(2,2-Dicyano-vinyl)-phenoxy]-N-phenyl-acetamide

2-[4-(2,2-Dicyano-vinyl)-phenoxy]-N-phenyl-acetamide

Cat. No.: B12998097
M. Wt: 303.3 g/mol
InChI Key: RXAFROMJFAFAID-UHFFFAOYSA-N
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Description

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide is a complex organic compound with a molecular formula of C19H13N3O2 This compound is known for its unique structural features, which include a dicyanovinyl group attached to a phenoxy ring, and an acetamide group linked to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 4-(2,2-dicyanovinyl)phenol, which is then reacted with phenylacetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dicyanovinyl group can participate in electron transfer processes, while the phenoxy and acetamide groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dicyanovinyl)phenoxyacetic acid
  • 2-[4-(2,2-Dicyanovinyl)phenoxy]-N-(3-nitrophenyl)acetamide
  • 4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine

Uniqueness

2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide is unique due to its combination of a dicyanovinyl group with a phenoxy and acetamide moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

2-[4-(2,2-dicyanoethenyl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C18H13N3O2/c19-11-15(12-20)10-14-6-8-17(9-7-14)23-13-18(22)21-16-4-2-1-3-5-16/h1-10H,13H2,(H,21,22)

InChI Key

RXAFROMJFAFAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

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